molecular formula C11H13NO B13082458 4-(3,6-Dihydro-2H-pyran-4-YL)aniline

4-(3,6-Dihydro-2H-pyran-4-YL)aniline

Cat. No.: B13082458
M. Wt: 175.23 g/mol
InChI Key: LTJXIKYOBKEJCR-UHFFFAOYSA-N
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Description

4-(3,6-Dihydro-2H-pyran-4-YL)aniline is an organic compound that features a pyran ring fused to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,6-Dihydro-2H-pyran-4-YL)aniline typically involves the reaction of aniline with 3,6-dihydro-2H-pyran under specific conditions. One common method includes the use of a catalyst such as molecular iodine to facilitate the reaction under solvent-free conditions at ambient temperature . Another approach involves the use of titanocene-catalyzed reductive domino reactions starting from trifluoromethyl-substituted alkenes and epoxides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(3,6-Dihydro-2H-pyran-4-YL)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyran ring to a tetrahydropyran ring.

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aniline moiety can yield nitroaniline derivatives, while oxidation of the pyran ring can produce pyranone derivatives.

Mechanism of Action

The mechanism of action of 4-(3,6-Dihydro-2H-pyran-4-YL)aniline involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,6-Dihydro-2H-pyran-4-YL)aniline is unique due to its combination of a pyran ring and an aniline moiety, which imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

4-(3,6-dihydro-2H-pyran-4-yl)aniline

InChI

InChI=1S/C11H13NO/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-5H,6-8,12H2

InChI Key

LTJXIKYOBKEJCR-UHFFFAOYSA-N

Canonical SMILES

C1COCC=C1C2=CC=C(C=C2)N

Origin of Product

United States

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